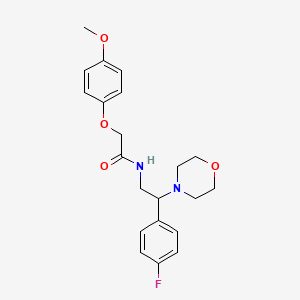![molecular formula C14H10ClN3O3 B2819820 2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide CAS No. 1020979-09-2](/img/structure/B2819820.png)
2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Metal–Organic Frameworks (MOFs)
Metal–organic frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. They find applications in gas storage, separation, and catalysis. In a study , a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL) , was used to synthesize MOFs with metal ions (Zn, Cd, Co, and Ni). These MOFs exhibited intriguing structures, including uninodal 2D layers with a 4×4 square topology. Notably, one of the complexes (Complex 1) displayed homochirality, which arose from the supramolecular packing of the 2D layers.
Isoxazolo[5,4-b]pyridine Derivatives
Isoxazolo[5,4-b]pyridines are heterocyclic compounds with diverse biological activities. Researchers have synthesized these derivatives using various methods. For instance, a solvent-free reaction between 5-amino-3-methyl-1-phenyl-1H-pyrazole and azlactones yielded tetrahydro-1H-pyrazolo[3,4-b]pyridines, which were further converted to oxazolo[5,4-b]pyrazolo[4,3-e]pyridines . These compounds may have potential applications in drug discovery and medicinal chemistry.
Coordination Polymers
Coordination polymers, also known as metal–organic frameworks (MOFs), exhibit fascinating structures and properties. In one study , four Co, Zn/Cd-containing coordination polymers were synthesized using the ligand 3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine . These polymers displayed unique architectures and fluorescence properties. Their potential applications include gas storage, luminescent materials, and catalysis.
Treatment of Myelofibrosis
The compound 2-(4-chlorophenoxy)-N-(isoxazolo[5,4-b]pyridin-3-yl)acetamide (also known as CPI-0610) has received orphan designation for the treatment of myelofibrosis . Myelofibrosis is a rare bone marrow disorder characterized by fibrosis and abnormal blood cell production. CPI-0610 may offer therapeutic benefits in managing this condition.
Antiproliferative Activity
In a recent study , a class of new sulfur-substituted (benzyl/benzoyl) 1,2,4-triazolo[1,5-a]pyrimidine analogs was synthesized. These compounds demonstrated promising antiproliferative activity against breast cancer cell lines (MCF-7 and LN). Further molecular docking studies supported their potential as anticancer agents.
Divergent Synthesis
Researchers have explored divergent synthetic routes to construct isoxazolo[5,4-b]pyridines. By using different silver salts and phosphoric acid as catalysts, major isomers (α-carboxylates and γ-carboxylates) were obtained in moderate to good yields . These synthetic strategies contribute to the development of diverse isoxazolo[5,4-b]pyridine derivatives.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c15-9-3-5-10(6-4-9)20-8-12(19)17-13-11-2-1-7-16-14(11)21-18-13/h1-7H,8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSOFFRKTBIMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


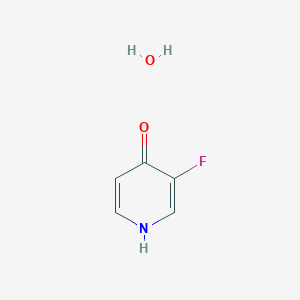
![ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate](/img/structure/B2819741.png)
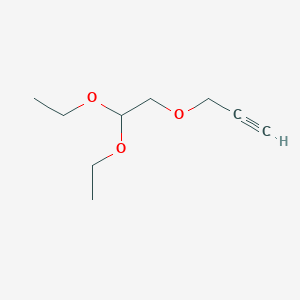
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-3-yl)methanone](/img/structure/B2819744.png)
![2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone](/img/structure/B2819745.png)
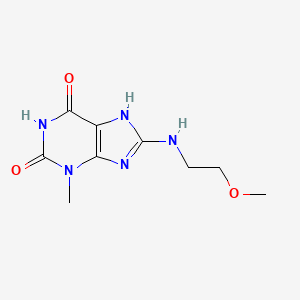
![1-(4-chlorobenzyl)-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2819750.png)
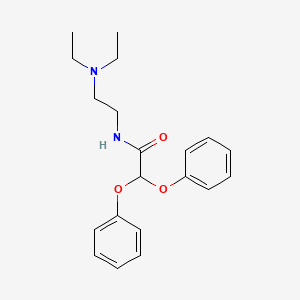
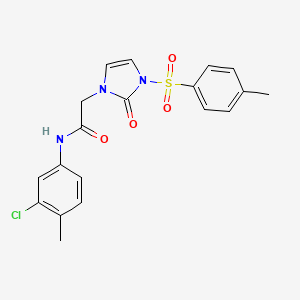
![2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2819754.png)
![(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2819755.png)
